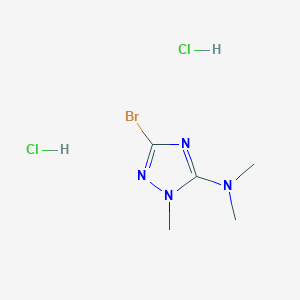

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride

Overview

Description

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is a brominated triazole derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its bromine atom and trimethylated nitrogen atoms, which contribute to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1H-1,2,4-triazole as the core structure.

Bromination: The triazole ring is brominated at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

Trimethylation: The nitrogen atoms in the triazole ring are then trimethylated using methylating agents like iodomethane or dimethyl sulfate.

Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient reaction conditions, and optimizing yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Types of Reactions:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in a de-brominated product.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as zinc dust or sodium borohydride.

Substitution: Nucleophiles like sodium azide or potassium iodide, often in polar aprotic solvents.

Major Products Formed:

Bromine Oxides: Resulting from oxidation reactions.

De-brominated Compounds: Resulting from reduction reactions.

Substitution Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and trimethylated nitrogen atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

3-Bromo-N-methyl-1H-1,2,4-triazole-5-carboxamide

3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Uniqueness: 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and trimethylated nitrogen atoms. This combination imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C5H9BrCl2N4

- Molecular Weight : 239.03 g/mol

- CAS Number : 389122-08-1

Triazole derivatives exhibit a range of biological activities through various mechanisms:

- Antifungal Activity : Triazoles are primarily known for their antifungal properties by inhibiting the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungal cell membranes.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating p53 pathways .

- Antimicrobial Effects : The compound has shown potential against various bacterial strains by disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine have demonstrated significant cytotoxicity against several cancer cell lines:

These findings indicate that triazole derivatives could be promising candidates for further development as anticancer agents.

Antifungal Activity

The antifungal efficacy of triazoles is well-documented. A comparative study showed that 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine exhibited potent activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Study 1: Anticancer Efficacy

A study conducted on the effects of triazole derivatives on breast cancer cell lines revealed that treatment with 3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Study 2: Antifungal Activity

In a separate investigation focusing on antifungal properties, researchers tested the compound against a panel of fungal pathogens. The results indicated that it effectively inhibited fungal growth at concentrations significantly lower than those required for conventional antifungal agents.

Properties

IUPAC Name |

5-bromo-N,N,2-trimethyl-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrN4.2ClH/c1-9(2)5-7-4(6)8-10(5)3;;/h1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDXDAKZOFYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.